molecular formula C10H11N3O2 B12117201 1H-1,2,4-Triazole-5-methanol, 3-(3-methoxyphenyl)-

1H-1,2,4-Triazole-5-methanol, 3-(3-methoxyphenyl)-

Cat. No.: B12117201
M. Wt: 205.21 g/mol
InChI Key: XOKLFISQHKGUAW-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-methanol, 3-(3-methoxyphenyl)- is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a methanol group attached to the triazole ring and a methoxyphenyl group at the third position. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

The synthesis of 1H-1,2,4-Triazole-5-methanol, 3-(3-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazine derivatives with carboxylic acids or their derivatives can lead to the formation of triazoles. Industrial production methods often employ continuous flow conditions using catalysts such as copper-on-charcoal to enhance the yield and efficiency of the reaction .

Chemical Reactions Analysis

1H-1,2,4-Triazole-5-methanol, 3-(3-methoxyphenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or copper.

Scientific Research Applications

1H-1,2,4-Triazole-5-methanol, 3-(3-methoxyphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-methanol, 3-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity. For example, triazole derivatives are known to inhibit the enzyme carbonic anhydrase, which plays a role in various physiological processes. The compound’s effects are mediated through binding to the active site of the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

1H-1,2,4-Triazole-5-methanol, 3-(3-methoxyphenyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-1,2,4-Triazole-5-methanol, 3-(3-methoxyphenyl)- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C10H11N3O2/c1-15-8-4-2-3-7(5-8)10-11-9(6-14)12-13-10/h2-5,14H,6H2,1H3,(H,11,12,13)

InChI Key

XOKLFISQHKGUAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=N2)CO

Origin of Product

United States

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